molecular formula C30H44N2O2 B10851390 3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol

3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol

Cat. No.: B10851390
M. Wt: 464.7 g/mol
InChI Key: RMHAJXOOJPBLSR-UHFFFAOYSA-N
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Description

3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol is a complex organic compound featuring multiple azepane rings and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of azepane intermediates, which are then functionalized with ethyl and hydroxyphenyl groups. Common reagents used in these reactions include alkyl halides, phenols, and various catalysts to facilitate the formation of azepane rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The azepane rings can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites, while the azepane rings provide structural stability and facilitate binding to target molecules. This compound may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-(3-hydroxyphenyl)azepane: Shares the azepane and hydroxyphenyl groups but lacks the additional azepane ring.

    3-Hydroxyphenylazepane: Contains the hydroxyphenyl group but has a simpler azepane structure.

    3-Ethylazepane: Features the ethyl group but lacks the hydroxyphenyl group.

Uniqueness

3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol is unique due to its dual azepane rings and multiple functional groups, which confer distinct chemical and biological properties. This complexity makes it a valuable compound for various research applications.

Properties

Molecular Formula

C30H44N2O2

Molecular Weight

464.7 g/mol

IUPAC Name

3-[3-ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol

InChI

InChI=1S/C30H44N2O2/c1-3-29(25-11-9-13-27(33)21-25)15-5-7-17-31(23-29)19-20-32-18-8-6-16-30(4-2,24-32)26-12-10-14-28(34)22-26/h9-14,21-22,33-34H,3-8,15-20,23-24H2,1-2H3

InChI Key

RMHAJXOOJPBLSR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCN(C1)CCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

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